rac Ibuprofen-d3

Description

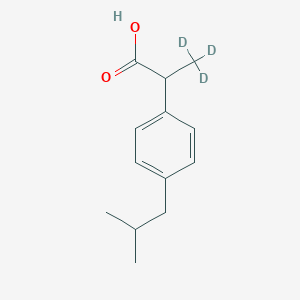

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFNNWSXXWATRW-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481299 | |

| Record name | rac-Ibuprofen-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121662-14-4 | |

| Record name | rac-Ibuprofen-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121662-14-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to rac-Ibuprofen-d3: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of racemic (rac)-Ibuprofen-d3, a deuterated analog of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document details its chemical and physical properties, outlines the principles of its synthesis, and explores its critical role as an internal standard in bioanalytical method development. Furthermore, it describes the mechanism of action of ibuprofen through the cyclooxygenase (COX) pathway and provides exemplary experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of ibuprofen in biological matrices. This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in pharmacokinetic, pharmacodynamic, and metabolic studies.

Introduction

Ibuprofen, a propionic acid derivative, is a cornerstone of pain and inflammation management.[1] Accurate and precise quantification of ibuprofen in biological samples is paramount for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based bioanalysis, as they mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability. rac-Ibuprofen-d3, where three hydrogen atoms on the methyl group of the propionic acid moiety are replaced by deuterium, is a widely used internal standard for the bioanalysis of ibuprofen.[2] This guide provides an in-depth technical overview of this essential analytical tool.

Chemical and Physical Properties

rac-Ibuprofen-d3 shares similar physicochemical properties with its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of three deuterium atoms. This mass difference is the basis for its utility in mass spectrometric analysis.

| Property | rac-Ibuprofen-d3 | rac-Ibuprofen |

| IUPAC Name | 3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid[2] | 2-[4-(2-methylpropyl)phenyl]propanoic acid |

| CAS Number | 121662-14-4 | 15687-27-1 |

| Molecular Formula | C₁₃H₁₅D₃O₂ | C₁₃H₁₈O₂ |

| Molecular Weight | 209.30 g/mol [2] | 206.28 g/mol |

| Appearance | White to off-white solid | White crystalline powder |

| Purity | Typically >98% | Pharmaceutical grade |

| Storage Temperature | -20°C | Room temperature |

Synthesis of rac-Ibuprofen-d3

A plausible synthetic approach involves the deuteration of the enolate of a suitable ibuprofen precursor. The α-protons of carbonyl compounds are acidic and can be removed by a base to form an enolate, which can then be quenched with a deuterium source.

A generalized synthetic workflow is outlined below:

Methodology Outline:

-

Esterification of a Precursor: A common starting material for ibuprofen synthesis is 4'-isobutylacetophenone. This can be converted to an ester of ibuprofen, for example, methyl 2-(4-isobutylphenyl)propanoate.

-

Deuterium Exchange: The α-proton of the propionate moiety is acidic. Treatment with a strong deuterated base, such as sodium deuteroxide (NaOD) in heavy water (D₂O), would facilitate the removal of the α-proton to form an enolate. Subsequent quenching of this enolate with D₂O would introduce a deuterium atom at the α-position. To achieve tri-deuteration on the methyl group, a different strategy involving deuterated reagents in the construction of the propionic acid side chain would be necessary. A more direct approach for introducing the -CD₃ group would involve the use of a deuterated Grignard reagent, such as methyl-d₃-magnesium iodide, in a reaction with a suitable precursor.

-

Hydrolysis: The resulting deuterated ester is then hydrolyzed under acidic or basic conditions to yield the final product, rac-Ibuprofen-d3.

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

Ibuprofen, and by extension rac-Ibuprofen-d3, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

References

rac Ibuprofen-d3 chemical properties

An In-depth Technical Guide on the Chemical Properties of rac Ibuprofen-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of racemic Ibuprofen-d3 (this compound), a deuterated analog of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The inclusion of three deuterium atoms on the alpha-methyl group makes it a valuable internal standard for mass spectrometry-based quantitative analysis of Ibuprofen in biological matrices. This document details its physicochemical properties, provides established experimental protocols for its characterization, and illustrates its mechanism of action and analytical workflows.

The fundamental chemical and physical properties of this compound are summarized below. These values are critical for its handling, formulation, and analytical method development.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | rac-2-(4-(2-methylpropyl)phenyl)propanoic-3,3,3-d3 acid | [1][2] |

| Synonyms | (+/-)-IBUPROFEN-D3, IBUPROFEN-METHYL-D3 | [3] |

| CAS Number | 121662-14-4 | [1][3] |

| Molecular Formula | C₁₃H₁₅D₃O₂ | |

| Molecular Weight | 209.30 g/mol | |

| Exact Mass | 209.149510051 Da | |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃); 95 atom % D |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White to Pale Beige Solid | |

| Melting Point | 69-71°C | |

| Flash Point | 9°C | |

| Storage Temperature | -20°C | |

| Topological Polar Surface Area | 37.3 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| XLogP3 | 3.5 |

Table 3: Solubility Data

| Solvent | Solubility | Reference(s) |

| Acetonitrile | Slightly Soluble | |

| Chloroform | Sparingly Soluble | |

| Ethanol | >60 mg/mL | |

| Dimethylformamide (DMF) | >45 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | >50 mg/mL | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | >2 mg/mL | |

| Water | Poorly soluble (<1 mg/mL) |

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Like its non-deuterated counterpart, Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes. Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate pain and inflammation. The inhibition of this pathway leads to a reduction in the production of these inflammatory mediators.

Caption: Ibuprofen's mechanism of action via inhibition of COX-1 and COX-2.

Experimental Protocols

Detailed methodologies for the characterization and quantification of this compound are outlined below. These protocols are based on standard pharmaceutical analysis techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the chemical purity of this compound.

-

Instrumentation: HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of phosphate buffer (pH adjusted to 6.8) and acetonitrile (e.g., 65:35 v/v). The exact ratio should be optimized for best peak shape and resolution.

-

Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL solution.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient (e.g., 25°C).

-

Detection Wavelength: 222 nm.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution multiple times (e.g., n=5) to verify system suitability (e.g., check for consistent retention times and peak areas).

-

Inject the sample solution.

-

The purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H NMR is used to confirm the molecular structure of this compound and verify the position of the deuterium labels.

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).

-

Cap the tube and agitate gently until the sample is fully dissolved.

-

-

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

-

Optimize the magnetic field homogeneity (shimming).

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

-

Data Analysis:

-

Process the Free Induction Decay (FID) with Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative number of protons.

-

The signal corresponding to the alpha-methyl protons (typically a doublet in non-deuterated Ibuprofen) will be absent or significantly reduced, confirming the d3-labeling.

-

LC-MS/MS for Quantification in Biological Matrices

This protocol describes a general workflow for the quantification of Ibuprofen in human plasma using this compound as a stable isotopically labeled internal standard (SIL-IS).

-

Instrumentation: A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample, add a small volume (e.g., 10 µL) of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 2.7 µm).

-

Mobile Phase: Gradient elution using water with 0.05% acetic acid (Mobile Phase A) and methanol (Mobile Phase B).

-

Ionization: ESI in negative ion mode.

-

MS Detection: Multiple Reaction Monitoring (MRM).

-

Ibuprofen transition: m/z 205.0 → 161.1.

-

This compound transition: m/z 208.0 → 164.0.

-

-

-

Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte (Ibuprofen) to the internal standard (this compound) against the concentration of the calibration standards. The concentration of Ibuprofen in the unknown samples is then determined from this curve.

Caption: Workflow for quantification of Ibuprofen using this compound as an internal standard.

References

An In-depth Technical Guide to rac Ibuprofen-d3 (CAS Number: 121662-14-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rac Ibuprofen-d3, a deuterated analog of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. Included are key physical and chemical data, a detailed synthesis protocol, its primary mechanism of action with a corresponding signaling pathway diagram, and an experimental protocol for its application as an internal standard in quantitative analysis.

Core Technical Data

This compound, with the CAS number 121662-14-4, is a synthetic, isotopically labeled form of ibuprofen where three hydrogen atoms on the methyl group of the propanoic acid side chain have been replaced by deuterium atoms. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based analytical methods.

| Property | Value | Reference(s) |

| CAS Number | 121662-14-4 | [1] |

| Molecular Formula | C₁₃H₁₅D₃O₂ | [2] |

| Molecular Weight | 209.30 g/mol | [1] |

| IUPAC Name | 2-(4-isobutylphenyl)propanoic-3,3,3-d3 acid | [2] |

| Synonyms | Ibuprofen-d3, (±)-Ibuprofen-d3, α-Methyl-d3-4-(isobutyl)phenylacetic acid | [2] |

| Purity | ≥98.0% (HPLC) | |

| Isotopic Purity | ≥99% deuterated forms (d1-d3) | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | |

| Storage | Store at -20°C for long-term stability. |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound involves a multi-step process starting from isobutylbenzene. The key step is the introduction of the deuterated methyl group. The following is a representative protocol.

Materials:

-

Isobutylbenzene

-

Deuterated acetyl chloride (CD₃COCl)

-

Aluminum chloride (AlCl₃)

-

Sodium borohydride (NaBH₄) or Sodium borodeuteride (NaBD₄) for further deuteration if required

-

Thionyl chloride (SOCl₂)

-

Magnesium (Mg) turnings

-

Dry ice (solid CO₂)

-

Anhydrous diethyl ether

-

Dichloromethane

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Friedel-Crafts Acylation (Deuterated):

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutylbenzene in anhydrous dichloromethane.

-

Cool the solution in an ice bath and slowly add aluminum chloride (AlCl₃) portion-wise with stirring.

-

Once the AlCl₃ has dissolved, add deuterated acetyl chloride (CD₃COCl) dropwise while maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it over crushed ice and 1M HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain deuterated 4'-isobutylacetophenone.

-

-

Reduction of the Ketone:

-

Dissolve the deuterated 4'-isobutylacetophenone in methanol and cool in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise and stir until the reaction is complete (monitored by TLC).

-

Remove the methanol under reduced pressure and add water to the residue.

-

Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield deuterated 1-(4-isobutylphenyl)ethanol.

-

-

Conversion to Grignard Reagent and Carboxylation:

-

Treat the deuterated alcohol with thionyl chloride (SOCl₂) to form the corresponding chloride.

-

In a separate flask, prepare a Grignard reagent by reacting magnesium turnings with the deuterated 1-(4-isobutylphenyl)ethyl chloride in anhydrous diethyl ether.

-

Pour the Grignard reagent onto crushed dry ice (solid CO₂) with vigorous stirring.

-

After the dry ice has sublimated, add dilute HCl to the reaction mixture.

-

Extract the product with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

-

Experimental Workflow for Synthesis of this compound

Caption: Synthetic pathway for this compound.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Ibuprofen, and by extension this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway of Ibuprofen's Action

Caption: Ibuprofen's inhibition of the COX pathway.

Application in Quantitative Analysis: Experimental Protocol

This compound is widely used as an internal standard for the quantification of ibuprofen in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to ibuprofen, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for distinct detection.

Protocol: Quantification of Ibuprofen in Human Plasma using LC-MS/MS

This protocol is a representative example and may require optimization for specific instrumentation and matrices.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a known concentration of this compound solution (internal standard).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate ibuprofen from matrix components (e.g., starting with 20% B, ramping to 95% B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ibuprofen: Monitor the transition of the precursor ion (m/z) to a specific product ion (e.g., m/z 205.1 → 161.1).

-

This compound: Monitor the transition of the precursor ion (m/z) to a specific product ion (e.g., m/z 208.1 → 164.1).

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

3. Data Analysis:

-

Integrate the peak areas for both ibuprofen and this compound.

-

Calculate the ratio of the peak area of ibuprofen to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of ibuprofen standards.

-

Determine the concentration of ibuprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for ibuprofen quantification.

This technical guide provides essential information for the effective use of this compound in a research and development setting. For further details on specific applications or safety handling, please refer to the appropriate scientific literature and safety data sheets.

References

In-depth Technical Guide: rac-Ibuprofen-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rac-Ibuprofen-d3, a deuterated analog of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. The inclusion of deuterium isotopes is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as a stable, non-radioactive internal standard for quantitative bioanalysis. This document outlines its core molecular properties, detailed experimental protocols for its use and synthesis, and the biological pathway central to ibuprofen's mechanism of action.

Core Molecular Data

The substitution of three hydrogen atoms with deuterium in the methyl group of the propionic acid side chain results in a predictable mass shift, essential for its application in mass spectrometry-based assays. The molecular weights of rac-Ibuprofen-d3 and its related compounds are summarized below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| rac-Ibuprofen-d3 | C₁₃H₁₅D₃O₂ | 209.30 | Deuterated internal standard.[1][2][3][4] |

| rac-Ibuprofen | C₁₃H₁₈O₂ | 206.28 | The non-deuterated parent compound.[5] |

| Deuterium (D) | D or ²H | 2.014 | The stable isotope of hydrogen used for labeling. |

Experimental Protocols

Detailed methodologies are crucial for the successful application and synthesis of rac-Ibuprofen-d3. The following sections provide protocols for its use as an internal standard in quantitative analysis and a general method for the synthesis of ibuprofen derivatives.

Protocol 1: Quantitative Analysis of Ibuprofen in Human Plasma using LC-MS/MS with rac-Ibuprofen-d3 as an Internal Standard

This protocol is adapted from established methods for the determination of ibuprofen in biological matrices.

1. Objective: To accurately quantify the concentration of ibuprofen in human plasma samples.

2. Materials and Reagents:

-

Human plasma

-

Ibuprofen analytical standard

-

rac-Ibuprofen-d3 (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Acetic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (ultrapure)

-

Poroshell 120 EC-C18 column (2.1 x 50 mm, 2.7 µm) or equivalent

3. Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of human plasma into a microcentrifuge tube. b. Add 100 µL of the internal standard working solution (rac-Ibuprofen-d3 in methanol). c. Vortex the mixture for 30 seconds to precipitate proteins. d. Centrifuge at 12,000 rpm for 10 minutes. e. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

- Liquid Chromatography (LC):

- Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm)

- Mobile Phase A: Water with 0.05% acetic acid and 5 mM ammonium acetate

- Mobile Phase B: Methanol

- Gradient Elution: A suitable gradient to separate ibuprofen from matrix components.

- Flow Rate: 0.4 mL/min

- Injection Volume: 5 µL

- Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

- Scan Type: Multiple Reaction Monitoring (MRM)

- MRM Transitions:

- Ibuprofen: m/z 205.0 → 161.1

- rac-Ibuprofen-d3 (IS): m/z 208.0 → 164.0

- Optimization: Ion source parameters (e.g., gas temperatures, flow rates, ion spray voltage) should be optimized for maximum signal intensity.

5. Quantification: The concentration of ibuprofen in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

Protocol 2: Synthesis of Ibuprofen Derivatives

This protocol outlines a general, multi-step synthesis of ibuprofen, which can be adapted for the synthesis of deuterated analogs by using appropriate deuterated starting materials. This synthesis is based on established chemical transformations.

1. Objective: To synthesize ibuprofen from isobutylbenzene.

2. Reaction Steps:

Note on Deuteration: To synthesize rac-Ibuprofen-d3, a deuterated acetylating agent (e.g., acetic anhydride-d6) or a deuterated reducing agent could be employed at the appropriate step, though specific synthetic routes for isotopically labeled compounds may vary.

Signaling Pathway and Mechanism of Action

Ibuprofen exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Caption: Ibuprofen's mechanism of action via inhibition of COX-1 and COX-2.

Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, ibuprofen reduces the production of these pro-inflammatory molecules, thereby exerting its analgesic, anti-inflammatory, and antipyretic effects. The inhibition of COX-1 is also associated with some of the side effects of ibuprofen, such as gastrointestinal irritation, as COX-1 is involved in producing prostaglandins that protect the stomach lining.

References

- 1. researchgate.net [researchgate.net]

- 2. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. news-medical.net [news-medical.net]

A Technical Guide to the Synthesis of Deuterated Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing deuterated ibuprofen. The incorporation of deuterium, a stable isotope of hydrogen, into the ibuprofen molecule is a critical technique for a variety of research applications. Deuterated ibuprofen serves as an invaluable internal standard for quantitative analysis in pharmacokinetic and metabolic studies, enabling precise differentiation between the drug and its metabolites in biological systems.[1][2] This guide details common synthetic pathways, experimental protocols, and the analytical techniques required for the characterization of the final product.

Synthetic Strategies for Deuterated Ibuprofen

The synthesis of deuterated ibuprofen can be achieved through several strategic approaches. The most prevalent method involves a multi-step chemical synthesis starting from readily available precursors and incorporating deuterium through the use of deuterated reagents.[3] Alternative strategies include late-stage deuterium exchange and chemoenzymatic methods for highly specific labeling.[1]

One common pathway begins with isobutylbenzene and utilizes a deuterated acetylating agent to introduce the isotopic label early in the synthetic sequence. This is followed by a series of standard organic transformations to construct the final ibuprofen molecule. The choice of deuterated reagent dictates the position and number of deuterium atoms incorporated. For instance, using deuterated acetyl chloride (CD₃COCl) leads to the synthesis of ibuprofen-d3, with three deuterium atoms on the α-methyl group of the propanoic acid side chain.[3]

Quantitative Data Summary

The efficiency of different synthetic routes can be compared based on key quantitative metrics. The following table summarizes representative data for the synthesis of deuterated ibuprofen. Note that yields and the degree of deuterium incorporation can vary based on specific reaction conditions.

| Synthetic Method | Starting Material | Key Deuterated Reagent | Position of Deuteration | Reported Yield (%) | Deuterium Incorporation (%) |

| Multi-step Chemical Synthesis | Isobutylbenzene | Deuterated acetyl chloride (CD₃COCl) | α-methyl group (d3) | Variable | High |

| Multi-step Chemical Synthesis | Isobutylbenzene | Sodium borodeuteride (NaBD₄) | Benzylic position (d1) | Variable | High |

| H/D Exchange | Ibuprofen | Deuterium Oxide (D₂O) with Pd/C catalyst | Aromatic ring | Variable | Variable |

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. The following protocols outline key experimental steps for the synthesis of deuterated ibuprofen.

Protocol 1: Synthesis of (±)-Ibuprofen-d3

This protocol describes a multi-step synthesis to introduce a deuterium label onto the α-methyl group of the propanoic acid side chain.

Materials:

-

Isobutylbenzene

-

Deuterated acetyl chloride (CD₃COCl)

-

Aluminum chloride (AlCl₃)

-

Sodium borohydride (NaBH₄)

-

Thionyl chloride (SOCl₂)

-

Magnesium turnings

-

Carbon dioxide (dry ice)

-

Dichloromethane, Diethyl ether, Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Friedel-Crafts Acylation: In a reaction vessel, combine isobutylbenzene and dichloromethane. Cool the mixture in an ice bath. Slowly add aluminum chloride, followed by the dropwise addition of deuterated acetyl chloride (CD₃COCl). Stir the reaction mixture at room temperature until completion, as monitored by Thin-Layer Chromatography (TLC). Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl. Extract the product with dichloromethane, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain deuterated p-isobutylacetophenone.

-

Reduction: Dissolve the deuterated ketone in methanol and cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise. Stir the mixture until the reaction is complete. Remove the methanol under reduced pressure, add water, and extract the product with diethyl ether. Dry the organic layer and evaporate the solvent to yield the corresponding deuterated alcohol.

-

Chlorination: Convert the deuterated alcohol to the corresponding chloride by reacting it with thionyl chloride (SOCl₂) in a suitable solvent.

-

Grignard Reaction and Carboxylation: Prepare the Grignard reagent by reacting the deuterated chloride with magnesium turnings in anhydrous diethyl ether. Once the Grignard reagent is formed, pour it over crushed dry ice (solid CO₂). After the dry ice has sublimated, perform an acidic workup with aqueous HCl to produce deuterated ibuprofen.

-

Purification: Purify the final product by recrystallization or column chromatography to obtain pure (±)-Ibuprofen-d3.

Protocol 2: Palladium-Catalyzed H-D Exchange

This protocol provides a general method for deuterating aromatic compounds, which can be adapted for the late-stage deuteration of ibuprofen.

Materials:

-

Ibuprofen

-

10% Palladium on Carbon (Pd/C)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a pressure vessel, add ibuprofen, 10% Pd/C, and D₂O.

-

Heating: Seal the vessel and heat the reaction mixture with stirring for an extended period (e.g., 24 hours) at an elevated temperature (e.g., 150°C).

-

Workup: After cooling to room temperature, carefully vent the vessel. Extract the reaction mixture with ethyl acetate.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain the deuterated product.

-

Analysis: Determine the percentage and location of deuterium incorporation using ¹H NMR and mass spectrometry.

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the synthetic pathway and analytical workflow for deuterated ibuprofen.

References

Technical Guide: rac Ibuprofen-d3 Certificate of Analysis

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of rac Ibuprofen-d3 (CAS Number: 121662-14-4). The information is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled internal standard in their analytical workflows.

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound, compiled from various suppliers. These values are typical for a certificate of analysis for this reference material.

| Parameter | Specification | Source |

| Chemical Identity | ||

| CAS Number | 121662-14-4 | [1][2] |

| Molecular Formula | C₁₃D₃H₁₅O₂ | [3] |

| Molecular Weight | 209.30 g/mol | [4][5] |

| IUPAC Name | α-Methyl-d3-4-(isobutyl)phenylacetic acid | |

| Purity | ||

| Chemical Purity (HPLC) | ≥98.0% | |

| Isotopic Purity | 95 atom % D | |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₃) | |

| Physical Properties | ||

| Appearance | White to Pale Beige Solid | |

| Storage Temperature | -20°C |

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for its proper application as an internal standard. The following protocols are based on established analytical techniques for ibuprofen and its deuterated analogues.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a standard method to assess the chemical purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength of 214 nm or 220 nm.

-

Method: A gradient or isocratic elution is employed to separate ibuprofen from any potential impurities. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the compound and to determine its isotopic enrichment.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS).

-

Ionization: Electrospray ionization (ESI) in negative ion mode is common for LC-MS analysis of ibuprofen.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M-H]⁻ ion would be at approximately m/z 208.1, which is 3 units higher than the unlabeled ibuprofen (m/z 205.1).

-

Isotopic Enrichment: The relative intensities of the signals corresponding to the deuterated (d₃), partially deuterated (d₁, d₂), and unlabeled (d₀) species are measured to calculate the isotopic enrichment.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) and ¹³C NMR (Carbon NMR) are powerful techniques for confirming the molecular structure of this compound.

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: The spectrum is used to verify the positions of the protons in the molecule. The absence of the signal corresponding to the methyl group protons adjacent to the chiral center confirms the deuterium labeling.

-

¹³C NMR: The spectrum provides information about the carbon skeleton of the molecule.

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the certification of a batch of this compound.

References

Solubility Profile of rac-Ibuprofen-d3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of racemic Ibuprofen-d3 (rac-Ibuprofen-d3) in various organic solvents. This information is critical for researchers in drug development and bioanalytical sciences who utilize deuterated internal standards for the accurate quantification of Ibuprofen in complex matrices. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a workflow for the application of rac-Ibuprofen-d3 as an internal standard in bioanalytical assays.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various applications, from formulation development to analytical method design. The following tables summarize the available quantitative and qualitative solubility data for rac-Ibuprofen-d3 and its non-deuterated counterpart, rac-Ibuprofen. The solubility of rac-Ibuprofen is included as a close proxy, given that the isotopic substitution of three hydrogen atoms with deuterium is not expected to significantly alter the molecule's solubility characteristics.

Table 1: Quantitative Solubility of rac-Ibuprofen-d3 in Organic Solvents

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | >45 |

| Dimethyl sulfoxide (DMSO) | >50 |

| Ethanol | >60 |

Table 2: Qualitative Solubility of rac-Ibuprofen-d3 in Organic Solvents

| Solvent | Solubility |

| Acetonitrile | Slightly Soluble |

| Chloroform | Sparingly Soluble |

| Ethanol | Slightly Soluble (with sonication) |

Table 3: Quantitative Solubility of rac-Ibuprofen in Organic Solvents (for reference)

| Solvent | Solubility (mg/mL) | Notes |

| Ethanol | ~60 | |

| Dimethyl sulfoxide (DMSO) | ~50 | |

| Dimethylformamide (DMF) | ~45 | |

| Acetone | High | Solubility is temperature-dependent. |

| Dichloromethane | High | Solubility is temperature-dependent. |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in pharmaceutical sciences. Two common methods for determining the solubility of a solid compound in an organic solvent are the Shake-Flask Method and the Laser Monitoring Technique.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound (e.g., rac-Ibuprofen-d3) to a known volume of the desired organic solvent in a sealed glass vial or flask.

-

Agitate the container using a mechanical shaker or a magnetic stirrer at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1]

-

-

Phase Separation:

-

Once equilibrium is established, separate the undissolved solid from the saturated solution.

-

This is typically achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) that does not absorb the solute.[1]

-

-

Quantification of the Solute:

-

Determine the concentration of the solute in the clear, saturated filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[2]

-

Gravimetric Analysis (Alternative Quantification):

-

Accurately weigh a clean, dry evaporating dish.[3]

-

Pipette a known volume of the clear, saturated filtrate into the pre-weighed dish.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the dish containing the residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.

-

The difference between the final and initial weight of the dish gives the mass of the dissolved solute.

-

-

-

Data Reporting:

-

Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Dynamic Solubility Measurement via Laser Monitoring Technique

The laser monitoring technique is an automated method for determining the solubility of a compound by detecting the point at which a solid completely dissolves in a solvent upon heating or the point of precipitation upon cooling.

Methodology:

-

System Setup:

-

Place a known mass of the solute and a precise volume of the solvent into a temperature-controlled vessel equipped with a magnetic stirrer.

-

A laser beam is passed through the suspension, and a detector measures the amount of transmitted or scattered light.

-

-

Measurement Cycle:

-

The temperature of the vessel is gradually increased at a controlled rate.

-

As the temperature rises, the solute dissolves, and the amount of undissolved solid decreases, leading to a change in the detected light signal.

-

The temperature at which the light signal indicates the complete dissolution of the solid is recorded as the solubility temperature for that specific concentration.

-

-

Data Analysis:

-

The experiment is repeated with different solute-to-solvent ratios to generate a solubility curve, which plots solubility as a function of temperature.

-

This method allows for rapid and automated determination of solubility profiles across a range of temperatures.

-

Bioanalytical Workflow: rac-Ibuprofen-d3 as an Internal Standard

In bioanalytical chemistry, stable isotope-labeled compounds like rac-Ibuprofen-d3 are invaluable as internal standards for the quantification of the parent drug by mass spectrometry. The following workflow illustrates the typical use of rac-Ibuprofen-d3 in a quantitative bioassay.

Caption: Bioanalytical workflow using rac-Ibuprofen-d3 as an internal standard.

This diagram outlines the key stages of a typical quantitative bioanalytical method. A known amount of the internal standard, rac-Ibuprofen-d3, is added to the biological sample containing the analyte, Ibuprofen. Both the analyte and the internal standard are then co-extracted, concentrated, and analyzed by LC-MS/MS. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of the analyte in the original sample by referencing a calibration curve. This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

References

A Technical Guide to the Stability and Storage of rac-Ibuprofen-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for racemic (rac) Ibuprofen-d3. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who utilize deuterated analogues of active pharmaceutical ingredients (APIs) as internal standards or for metabolic profiling. This guide summarizes available data on storage, stability, potential degradation pathways, and provides a framework for experimental protocols to ensure the integrity of rac-Ibuprofen-d3 in a laboratory setting.

Chemical and Physical Properties

rac-Ibuprofen-d3 is a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. In this isotopologue, three hydrogen atoms on the methyl group of the propanoic acid side chain are replaced with deuterium. This substitution results in a molecular weight increase of approximately 3 g/mol compared to the parent compound.

| Property | Value |

| Chemical Name | 2-(4-isobutylphenyl)propanoic-3,3,3-d3 acid |

| Synonyms | Ibuprofen-d3, rac-Ibuprofen (methyl-d3) |

| CAS Number | 121662-14-4 |

| Molecular Formula | C₁₃H₁₅D₃O₂ |

| Molecular Weight | ~209.30 g/mol |

| Appearance | White to off-white solid |

Recommended Storage and Stability

Proper storage is critical to maintain the chemical integrity and purity of rac-Ibuprofen-d3. Based on information from various suppliers, the following storage conditions are recommended.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | -20°C (for long-term storage) or 2-8°C (for short-term storage) | [1][2][3] |

| Shipping Conditions | Ambient temperature | [3] |

| Long-Term Stability | ≥ 4 years when stored at -20°C | [3] |

| Container | Tightly sealed, light-resistant container | General best practice |

Note: It is imperative to consult the certificate of analysis and supplier-specific recommendations for the particular lot of rac-Ibuprofen-d3 being used.

Potential Degradation Pathways

Key Considerations for rac-Ibuprofen-d3:

-

Kinetic Isotope Effect: The presence of deuterium atoms can sometimes alter the rate of chemical reactions (a phenomenon known as the kinetic isotope effect). However, for the degradation pathways of Ibuprofen, which primarily involve other parts of the molecule, the effect of deuteration on the methyl group is expected to be minimal.

-

Identified Degradants of Ibuprofen: Studies on Ibuprofen have identified several degradation products under various stress conditions. These are likely to be the same for rac-Ibuprofen-d3 and may include:

-

4-isobutylacetophenone

-

Products of esterification with excipients (e.g., PEG, sorbitol) in formulated products.

-

Products of decarboxylation at elevated temperatures.

-

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the purity of rac-Ibuprofen-d3 and quantifying any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a common and effective approach.

Example of a Stability-Indicating RP-HPLC Method

The following is a generalized protocol based on established methods for Ibuprofen analysis. Method optimization and validation are essential for specific laboratory applications.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection: UV at 220 nm

-

Injection Volume: 10-20 µL

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.

Forced Degradation Study Protocol

To establish the stability-indicating nature of an analytical method and to understand the degradation profile of rac-Ibuprofen-d3, a forced degradation study should be performed. The following conditions are recommended based on ICH guidelines and studies on Ibuprofen.

| Stress Condition | Example Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid-state sample at 105°C for 48 hours |

| Photostability | Expose sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |

Visualizations

Ibuprofen's Mechanism of Action: COX Inhibition Pathway

The primary mechanism of action for Ibuprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Ibuprofen's inhibition of COX-1 and COX-2 enzymes.

Experimental Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study of rac-Ibuprofen-d3.

References

Commercial Suppliers and Technical Guide for rac-Ibuprofen-d3

For researchers, scientists, and drug development professionals utilizing rac-Ibuprofen-d3, this technical guide provides a comprehensive overview of commercial suppliers, key technical data, and established experimental protocols. The deuterated form of racemic ibuprofen, rac-Ibuprofen-d3, serves as an invaluable internal standard for the quantitative analysis of ibuprofen in various biological matrices by mass spectrometry.

Commercial Availability

A number of reputable chemical suppliers offer rac-Ibuprofen-d3 for research and analytical purposes. The following table summarizes the key commercial sources.

| Supplier | CAS Number | Molecular Formula | Notes |

| LGC Standards | 121662-14-4 | C₁₃H₁₅D₃O₂ | Offers the product as a neat solid in various pack sizes (e.g., 1 mg, 5 mg, 10 mg). Provides a Certificate of Analysis and Safety Data Sheet upon request.[1][2] |

| Santa Cruz Biotechnology | 121662-14-4 | C₁₃H₁₅D₃O₂ | Lists the compound and notes that it is classified as a Dangerous Good for transport, which may incur additional shipping charges.[2] |

| Cenmed | 121662-14-4 | C₁₃H₁₅D₃O₂ | Provides the product with a stated purity of 98% and 99% deuterium enrichment.[3] |

| Mithridion | Not explicitly stated | Not explicitly stated | Offers rac-Ibuprofen-d3 in 1mg and 10mg quantities.[4] |

| Pharmaffiliates | 121662-14-4 | C₁₃H₁₅D₃O₂ | Supplies the product as a white to pale beige solid and provides a sample Certificate of Analysis and MSDS. |

| Simson Pharma Limited | 121662-14-4 | Not explicitly stated | Provides the product with a Certificate of Analysis. |

| Cayman Chemical | 121662-14-4 | C₁₃H₁₅D₃O₂ | States the isotopic purity is ≥99% for deuterated forms (d₁-d₃). Intended for use as an internal standard for GC- or LC-MS. |

| Sigma-Aldrich | 121662-14-4 | Not explicitly stated | Offers the product as an analytical standard and suggests its use as an internal standard in HPLC-MS/MS applications. |

Technical Specifications

The quality and purity of rac-Ibuprofen-d3 are critical for its function as an internal standard. The following table consolidates the available quantitative data from various suppliers and literature sources.

| Parameter | Specification | Source |

| Chemical Purity (HPLC) | >95% | LGC Standards |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₃) | Cayman Chemical |

| Appearance | White to Pale Beige Solid | Pharmaffiliates |

| Molecular Weight | 209.30 g/mol | PubChem |

| Storage Temperature | -20°C or 2-8°C Refrigerator | LGC Standards, Pharmaffiliates |

Experimental Protocols: Quantification of Ibuprofen using LC-MS/MS

rac-Ibuprofen-d3 is predominantly used as an internal standard (IS) for the accurate quantification of ibuprofen in biological samples, such as plasma and synovial fluid, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed methodology synthesized from published research.

Sample Preparation: Solid Phase Extraction (SPE) for Plasma

A robust sample preparation is crucial to remove interfering matrix components.

-

Step 1: In a 96-well plate, dilute 100 µL of spiked plasma with 100 µL of a working solution containing 250 ng/mL of rac-Ibuprofen-d3 in 2% phosphoric acid.

-

Step 2: Condition an SPE plate with methanol followed by 0.1% formic acid.

-

Step 3: Load the diluted plasma sample onto the SPE plate.

-

Step 4: Wash the plate with 2% methanol in 0.1% formic acid.

-

Step 5: Elute the analytes with two aliquots of 80:20 (v/v) acetonitrile-methanol.

-

Step 6: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential to resolve ibuprofen from other sample components.

-

LC System: Shimadzu Prominence 20AD HPLC system or equivalent.

-

Analytical Column: ZORBAX Eclipse XDB-C18, 50 mm × 2.1 mm, 3.5-µm.

-

Mobile Phase A: 0.005% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.750 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 10 µL.

-

Gradient:

-

Initial: 30% B, hold for 0.5 min.

-

Linear gradient to 55% B at 4.50 min.

-

Column wash at 90% B.

-

Re-equilibration to initial conditions.

-

Mass Spectrometry (MS) Conditions

The mass spectrometer is used for sensitive and selective detection.

-

Mass Spectrometer: AB Sciex API 5000 or equivalent.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Monitoring Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions:

-

Ibuprofen: m/z 205 → 161.

-

Ibuprofen-d3 (IS): m/z 208 → 164.

-

Visualizations

Experimental Workflow for Ibuprofen Quantification

The following diagram illustrates the overall workflow for the quantification of ibuprofen in plasma using rac-Ibuprofen-d3 as an internal standard.

Caption: Workflow for Ibuprofen Quantification.

Signaling Pathway Context: Ibuprofen's Mechanism of Action

While rac-Ibuprofen-d3 is primarily a tool for analysis, it is important to understand the biological context of ibuprofen. Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes.

Caption: Ibuprofen's Inhibition of the COX Pathway.

References

rac Ibuprofen-d3 physical appearance

An In-Depth Technical Guide to rac-Ibuprofen-d3

This technical guide provides a comprehensive overview of racemic (rac) Ibuprofen-d3, a deuterated analog of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Designed for researchers, scientists, and drug development professionals, this document details the physical and chemical properties, synthesis principles, mechanism of action, and key applications of this stable isotope-labeled compound.

Physical and Chemical Properties

rac-Ibuprofen-d3 is physically a solid, appearing as a white to pale beige crystalline powder.[1][2][3] Its primary utility lies in its application as an internal standard for the quantitative analysis of Ibuprofen in biological matrices, owing to its near-identical chemical behavior and distinct mass spectrometric signature.[2][3]

Data Summary

The key physicochemical properties of rac-Ibuprofen-d3 are summarized in the table below for easy reference.

| Property | Value | Citations |

| Physical Appearance | White to Pale Beige Solid | |

| Molecular Formula | C₁₃H₁₅D₃O₂ | |

| Molecular Weight | 209.30 g/mol | |

| CAS Number | 121662-14-4 | |

| Melting Point | 69-71 °C | |

| Solubility | DMF: >45 mg/mLDMSO: >50 mg/mLEthanol: >60 mg/mLAcetonitrile: Slightly SolubleChloroform: Sparingly SolublePBS (pH 7.2): >2 mg/mL | |

| Storage Temperature | -20°C Freezer or 2-8°C Refrigerator | |

| IUPAC Name | 3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid | |

| Synonyms | (±)-Ibuprofen-d3, Ibuprofen D3, 2-(4-Isobutylphenyl)propanoic-3,3,3-d3 Acid |

Principles of Synthesis

The synthesis of rac-Ibuprofen-d3 is not typically detailed in public literature but follows the established synthetic routes for unlabeled Ibuprofen, substituting a key reagent with its deuterated counterpart. The most common industrial methods for producing Ibuprofen are the Boots process and the more modern, greener BHC (Boots-Hoechst-Celanese) process.

The deuteration in rac-Ibuprofen-d3 is specifically located on the methyl group of the propionic acid side chain. This is achieved by using deuterated reagents during the synthetic steps that construct this part of the molecule. For example, in a synthesis pathway involving the conversion of 4'-isobutylacetophenone, a deuterated reagent would be used to introduce the CD₃ group. This ensures the stable isotope label is placed in a position that is not typically susceptible to metabolic loss, making it an ideal internal standard.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Like its non-deuterated parent compound, rac-Ibuprofen-d3 functions as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, Ibuprofen prevents the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The deuteration does not alter this fundamental mechanism of action.

Caption: Ibuprofen's inhibition of COX-1 and COX-2 enzymes.

Application in Quantitative Bioanalysis

The primary application of rac-Ibuprofen-d3 is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Ibuprofen in biological samples, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Ibuprofen in Human Plasma

This protocol outlines a typical method for determining Ibuprofen concentrations in human plasma using rac-Ibuprofen-d3 as an internal standard.

1. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add 20 µL of a working solution of rac-Ibuprofen-d3 (e.g., 10 µg/mL in methanol) to act as the internal standard.

-

Vortex the sample briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Separation:

-

LC System: A standard UHPLC or HPLC system.

-

Column: A C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 µm).

-

Mobile Phase A: Water with 0.05% acetic acid and 5 mM ammonium acetate.

-

Mobile Phase B: Methanol.

-

Gradient Elution: A suitable gradient to separate Ibuprofen from matrix components (e.g., starting at 30% B, ramping up to 100% B, followed by re-equilibration).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

- Ibuprofen: m/z 205.0 → 161.1

- rac-Ibuprofen-d3 (IS): m/z 208.0 → 164.0

-

The instrument parameters (e.g., declustering potential, collision energy) should be optimized for these specific transitions.

4. Quantification:

-

A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of Ibuprofen and a fixed concentration of the internal standard (rac-Ibuprofen-d3).

-

The concentration of Ibuprofen in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the bioanalytical process.

Caption: Workflow for Ibuprofen quantification using a deuterated internal standard.

References

Methodological & Application

Application Notes: Utilizing rac-Ibuprofen-d3 as an Internal Standard for Accurate Quantification of Ibuprofen in Biological Matrices via LC-MS

Introduction

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Accurate and reliable quantification of ibuprofen in biological matrices such as plasma, serum, and synovial fluid is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed.[5] To ensure the accuracy and precision of LC-MS/MS assays, the use of a stable isotope-labeled internal standard (IS) is highly recommended. rac-Ibuprofen-d3, a deuterated analog of ibuprofen, is an ideal internal standard as it shares similar physicochemical properties with the analyte, co-elutes chromatographically, and compensates for variations in sample preparation, injection volume, and matrix effects.

These application notes provide a comprehensive overview and detailed protocols for the use of rac-Ibuprofen-d3 as an internal standard for the quantification of ibuprofen in biological samples using LC-MS.

Key Advantages of Using rac-Ibuprofen-d3 as an Internal Standard

-

Improved Accuracy and Precision: As a stable isotope-labeled internal standard, rac-Ibuprofen-d3 closely mimics the behavior of endogenous ibuprofen throughout the analytical process, effectively correcting for variations and leading to more reliable results.

-

Compensation for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. rac-Ibuprofen-d3 experiences similar matrix effects as ibuprofen, allowing for effective normalization of the signal.

-

Correction for Extraction Recovery: Losses during sample preparation are a common source of error. Since rac-Ibuprofen-d3 is added at the beginning of the sample preparation process, it accounts for any analyte loss during extraction.

-

High Specificity: The use of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both ibuprofen and rac-Ibuprofen-d3 ensures high selectivity and minimizes interference from other compounds in the matrix.

Experimental Workflow

The general workflow for the quantification of ibuprofen using rac-Ibuprofen-d3 as an internal standard in an LC-MS/MS experiment is depicted below.

Caption: General workflow for ibuprofen quantification using rac-Ibuprofen-d3.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated LC-MS/MS methods using rac-Ibuprofen-d3 as an internal standard.

Table 1: Linearity and Sensitivity

| Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| Human Plasma | 0.05 - 36 | > 0.99 |

| Miniature Swine Plasma | 0.01 - 1 | Not Specified |

| Miniature Swine Synovial Fluid | 0.01 - 1 | Not Specified |

| Dog Plasma | Not Specified | Not Specified |

Table 2: Accuracy and Precision

| Matrix | Concentration Level | Accuracy (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |

| Human Plasma | Low, Medium, High | 88.2 - 103.67 | < 5 | < 5 |

| Miniature Swine Plasma | 30, 350, 700 ng/mL | Not Specified | Not Specified | Not Specified |

| Miniature Swine Synovial Fluid | 30, 350, 700 ng/mL | Not Specified | Not Specified | Not Specified |

Table 3: Recovery and Matrix Effect

| Matrix | Recovery (%) | Matrix Effect (%) |

| Human Plasma | 78.4 - 80.9 | Negligible |

| Miniature Swine Plasma | 54 - 60 | Not Specified |

| Miniature Swine Synovial Fluid | 37 - 41 | Not Specified |

| Dog Plasma | Not Specified | 86.74 - 100.99 |

Detailed Experimental Protocols

The following protocols are based on established and validated methods found in the literature. Researchers should optimize these protocols for their specific instrumentation and experimental needs.

Protocol 1: Quantification of Ibuprofen in Human Plasma by Protein Precipitation

This protocol is adapted from a method for the determination of ibuprofen in human plasma.

1. Materials and Reagents

-

Ibuprofen analytical standard

-

rac-Ibuprofen-d3 internal standard

-

Methanol (LC-MS grade)

-

Acetic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

2. Preparation of Stock and Working Solutions

-

Ibuprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve ibuprofen in methanol.

-

rac-Ibuprofen-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve rac-Ibuprofen-d3 in methanol.

-

Ibuprofen Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol:water (50:50, v/v) to create calibration standards.

-

rac-Ibuprofen-d3 Working Solution (IS): Dilute the rac-Ibuprofen-d3 stock solution with methanol to a suitable concentration (e.g., 1 µg/mL).

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the rac-Ibuprofen-d3 working solution and vortex briefly.

-

Add 300 µL of methanol to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent

-

Mobile Phase A: 0.05% acetic acid and 5 mM ammonium acetate in water

-

Mobile Phase B: Methanol

-

Gradient Elution:

Time (min) % B 0.0 30 2.0 95 2.1 30 | 4.0 | 30 |

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MRM Transitions:

-

Ibuprofen: m/z 205.0 → 161.1

-

rac-Ibuprofen-d3: m/z 208.0 → 164.0

-

Protocol 2: Quantification of Ibuprofen in Plasma by Liquid-Liquid Extraction

This protocol provides an alternative sample preparation method using liquid-liquid extraction.

1. Materials and Reagents

-

Same as Protocol 1, with the addition of:

-

Ethyl acetate (LC-MS grade)

-

Methyl tertiary-butyl ether (MTBE) (LC-MS grade)

-

Formic acid (LC-MS grade)

2. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the rac-Ibuprofen-d3 working solution and vortex briefly.

-

Add 10 µL of 1% formic acid to acidify the sample.

-

Add 600 µL of ethyl acetate:MTBE (7:3, v/v).

-

Vortex for 5 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

Follow the LC-MS/MS conditions outlined in Protocol 1 or optimize as needed. For chiral separations, a specific chiral column such as a CHIRALCEL® OJ-3R (150 × 4.6 mm, 3 µm) with an isocratic mobile phase of 0.008% formic acid in water-methanol may be used.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both ibuprofen and rac-Ibuprofen-d3.

-

Peak Area Ratio: Calculate the ratio of the peak area of ibuprofen to the peak area of rac-Ibuprofen-d3 for each sample, standard, and quality control.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

-

Quantification: Determine the concentration of ibuprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of rac-Ibuprofen-d3 as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of ibuprofen in various biological matrices. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to develop and validate accurate and precise bioanalytical methods for ibuprofen.

References

- 1. Quantitation of ibuprofen in blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. CDT-ibuprofen | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]

- 5. DSpace [diposit.ub.edu]

HPLC Method for the Quantification of Ibuprofen Using a Deuterated Internal Standard

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of ibuprofen in biological matrices, such as plasma, using High-Performance Liquid Chromatography (HPLC) with UV detection. The use of a deuterated internal standard, Ibuprofen-d3, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.

Introduction

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that requires accurate quantification in various research and clinical settings, including pharmacokinetic and bioavailability studies. The inclusion of a stable isotope-labeled internal standard, such as Ibuprofen-d3, is a robust analytical practice that minimizes the impact of matrix effects and procedural errors. This application note details a validated HPLC-UV method suitable for the routine analysis of ibuprofen. The chromatographic conditions are optimized to provide a rapid and efficient separation of ibuprofen and its deuterated analog.

Quantitative Data Summary

The following tables summarize the typical quantitative data and validation parameters for the HPLC analysis of ibuprofen using a deuterated internal standard.

Table 1: Chromatographic Parameters

| Parameter | Value |

| Analyte | Ibuprofen |

| Internal Standard | Ibuprofen-d3 |

| Retention Time - Ibuprofen | ~ 9.9 min |

| Retention Time - Ibuprofen-d3 | ~ 9.9 min |

| Total Run Time | < 15 minutes |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Quantification (LOQ) | 1 µg/mL |

Table 2: Method Validation Summary

| Validation Parameter | Specification | Result |

| Accuracy | 85 - 115% | Within acceptance criteria |

| Low QC (5 µg/mL) | 99.4 - 104.2% | |

| Mid QC (50 µg/mL) | 99.7 - 104.1% | |

| High QC (90 µg/mL) | 99.5 - 103.8% | |

| Precision (RSD) | ≤ 15% | Within acceptance criteria |

| Intra-day Precision | 1.8 - 4.8 % | |

| Inter-day Precision | 1.2 - 4.7 % | |

| Recovery | > 85% | ~87% or greater |

| Specificity | No interference from endogenous components | Confirmed |

Experimental Protocols

Materials and Reagents

-

Ibuprofen reference standard (≥98% purity)

-

Ibuprofen-d3 internal standard (≥98% purity, 95 atom % D)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water

-

Formic acid (or ortho-phosphoric acid)

-

Human plasma (or other relevant biological matrix)

Instrumentation

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL Ibuprofen): Accurately weigh 10 mg of ibuprofen reference standard and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL Ibuprofen-d3): Accurately weigh 10 mg of Ibuprofen-d3 and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ibuprofen stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Working Internal Standard Solution (10 µg/mL): Dilute the Ibuprofen-d3 stock solution with the same diluent.

Sample Preparation (Plasma)

This protocol utilizes protein precipitation, a common and effective method for plasma sample cleanup.

-

Pipette 200 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the 10 µg/mL Ibuprofen-d3 working internal standard solution and vortex briefly.

-